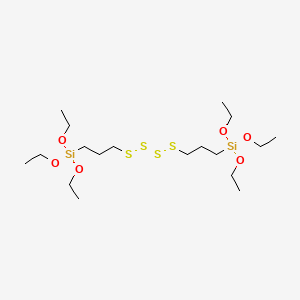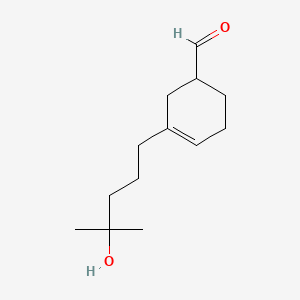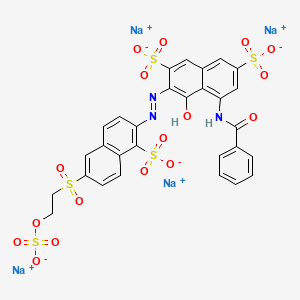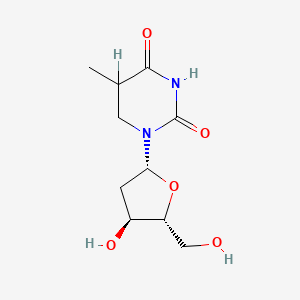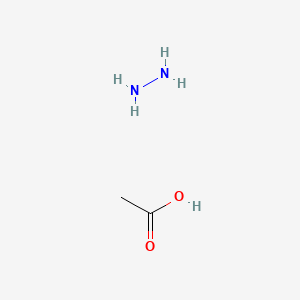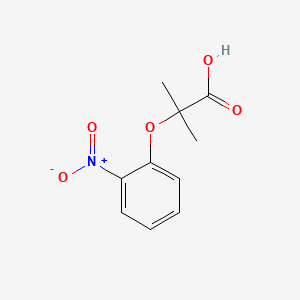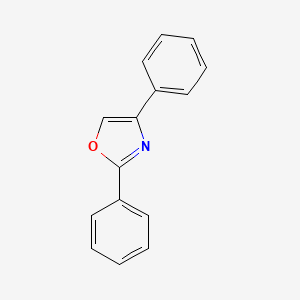
Arg-gly-asp-ser
Descripción general
Descripción
El péptido RGDS es una secuencia peptídica sintética compuesta por arginina, glicina, ácido aspártico y serina. Se deriva del péptido RGD natural, que es un motivo de adhesión celular que se encuentra en muchas proteínas de la matriz extracelular y del plasma. El péptido RGDS es conocido por su capacidad de unirse a los receptores de integrina en la superficie celular, lo que lo convierte en una herramienta valiosa en diversas aplicaciones biomédicas, particularmente en terapia contra el cáncer e ingeniería de tejidos .
Mecanismo De Acción
El péptido RGDS ejerce sus efectos al unirse a los receptores de integrina en la superficie celular. Las integrinas son receptores transmembrana que median las interacciones célula-célula y célula-matriz extracelular. La unión del péptido RGDS a las integrinas desencadena vías de señalización intracelular que regulan varios procesos celulares, incluida la adhesión celular, la migración, la proliferación y la supervivencia. Este mecanismo es particularmente importante en la terapia contra el cáncer, donde el péptido puede dirigirse a las células tumorales e inhibir su crecimiento .
Análisis Bioquímico
Biochemical Properties
Arg-Gly-Asp-Ser interacts with several enzymes, proteins, and other biomolecules. It is known to inhibit the function of integrin receptors . It also binds directly and specifically to pro-caspase-8, pro-caspase-9, and pro-caspase-3 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by promoting cell adhesion on a wide range of substrates . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to integrin receptors, inhibiting their function .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del péptido RGDS normalmente implica la síntesis peptídica en fase sólida (SPPS), un método ampliamente utilizado para la producción de péptidos. El proceso comienza con la unión del aminoácido C-terminal (serina) a un soporte de resina sólido. La cadena peptídica se alarga luego agregando secuencialmente aminoácidos protegidos (ácido aspártico, glicina y arginina) mediante reacciones de acoplamiento. Cada paso de acoplamiento va seguido de desprotección para eliminar los grupos protectores, permitiendo la adición del siguiente aminoácido. El péptido final se escinde de la resina y se purifica mediante cromatografía líquida de alta resolución (HPLC) .
Métodos de Producción Industrial
La producción industrial del péptido RGDS sigue principios similares a la síntesis a escala de laboratorio, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para optimizar el proceso, asegurando un alto rendimiento y pureza. El uso de técnicas de purificación avanzadas, como la HPLC preparativa, mejora aún más la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
El péptido RGDS puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El péptido se puede oxidar para formar enlaces disulfuro entre residuos de cisteína si están presentes.
Reducción: Los enlaces disulfuro se pueden reducir a grupos tiol libres.
Sustitución: Los grupos funcionales en el péptido se pueden sustituir con otros grupos químicos para modificar sus propiedades.
Reactivos y Condiciones Comunes
Oxidación: El peróxido de hidrógeno o el yodo se pueden utilizar como agentes oxidantes.
Reducción: El ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) son agentes reductores comunes.
Sustitución: Se pueden usar varios reactivos, como carbodiimidas y succinimidas, para la sustitución de grupos funcionales.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las modificaciones específicas realizadas en el péptido. Por ejemplo, la oxidación puede conducir a la formación de dímeros unidos por disulfuro, mientras que las reacciones de sustitución pueden producir péptidos con grupos funcionales alterados .
Aplicaciones Científicas De Investigación
El péptido RGDS tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un péptido modelo para estudiar técnicas de síntesis y modificación de péptidos.
Biología: Se emplea en estudios de adhesión celular para investigar las interacciones célula-matriz.
Medicina: Se utiliza en sistemas de administración de fármacos dirigidos, particularmente para la terapia contra el cáncer, debido a su capacidad de unirse a los receptores de integrina en las células tumorales.
Industria: Se aplica en el desarrollo de biomateriales para la ingeniería de tejidos, como andamios para la regeneración ósea y cartilaginosa
Comparación Con Compuestos Similares
Compuestos Similares
Péptido RGD: El péptido padre del que se deriva RGDS. Carece del residuo de serina pero conserva propiedades de unión a integrina similares.
Péptido iRGD: Una variante internalizante del péptido RGD que puede penetrar las células tumorales y administrar agentes terapéuticos de manera más efectiva.
Péptidos modificados con RGD: Varios péptidos modificados con el motivo RGD para mejorar sus capacidades de direccionamiento
Unicidad del Péptido RGDS
El péptido RGDS es único debido a la presencia del residuo de serina, que puede mejorar su solubilidad y estabilidad. Esta modificación permite aplicaciones más versátiles en investigación biomédica y terapia en comparación con el péptido RGD padre .
Propiedades
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N7O8/c16-7(2-1-3-19-15(17)18)12(27)20-5-10(24)21-8(4-11(25)26)13(28)22-9(6-23)14(29)30/h7-9,23H,1-6,16H2,(H,20,27)(H,21,24)(H,22,28)(H,25,26)(H,29,30)(H4,17,18,19)/t7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRFRJQMBSBXGO-CIUDSAMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N7O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920002 | |
| Record name | 3-({2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxyethylidene}amino)-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91037-65-9 | |
| Record name | Arginyl-glycyl-aspartyl-serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091037659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-({2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxyethylidene}amino)-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FIBRONECTIN TETRAPEPTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC6UDA2MFC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The primary target of RGDS is a family of cell surface receptors called integrins [, , , , ]. These receptors are transmembrane proteins that mediate cell-to-cell and cell-to-extracellular matrix interactions.
ANone: Binding of RGDS to integrins triggers a cascade of intracellular signaling events that regulate various cellular processes, including:
- Cell adhesion: RGDS promotes cell attachment to extracellular matrix proteins like fibronectin and vitronectin [, , , , ]. This interaction is crucial for cell anchorage, spreading, and migration.
- Cell migration: RGDS plays a vital role in cell movement by providing traction points for cells to adhere to and migrate along the extracellular matrix [, , ]. This process is essential for wound healing, tissue development, and immune response.
- Focal adhesion formation: RGDS binding to integrins promotes the formation of focal adhesions, which are specialized structures that link the extracellular matrix to the intracellular cytoskeleton [, ]. Focal adhesions are crucial for cell signaling, mechanotransduction, and force generation.
- Cell signaling: Integrin engagement by RGDS activates intracellular signaling pathways, such as focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK) pathways [, ]. These pathways regulate gene expression, cell proliferation, differentiation, and survival.
ANone: The molecular formula of RGDS is C14H26N6O7. It has a molecular weight of 390.4 g/mol.
A: NMR studies have been conducted on cyclic analogs of RGDS, revealing preferred conformations and providing insights into structure-activity relationships []. These studies often employ high-field 1H NMR techniques and computational methods to determine the three-dimensional structure and dynamics of the peptide.
ANone: Modifications to the RGDS sequence can significantly influence its activity:
- Flanking residues: The amino acids surrounding the core RGDS sequence can modulate its affinity for integrins [, , ]. For example, the addition of a proline residue after the serine can enhance binding to certain integrins.
- Cyclization: Forming cyclic peptides by linking the N- and C-termini can increase potency and stability compared to linear RGDS [, ]. This is because cyclization restricts the conformational flexibility of the peptide, potentially leading to a more favorable binding conformation.
- N-terminal modifications: Acetylation or other modifications at the N-terminus can enhance stability and improve pharmacokinetic properties [, ]. These modifications can protect the peptide from enzymatic degradation and enhance its bioavailability.
- D-amino acid substitutions: Replacing L-amino acids with their D-isomers can increase resistance to proteolysis and improve stability [, ]. D-amino acids are less prone to cleavage by proteases, thus prolonging the peptide's half-life in vivo.
ANone: Various in vitro assays are employed to assess the biological effects of RGDS, including:
- Cell adhesion assays: Quantifying the number of cells adhering to RGDS-coated surfaces provides insights into its ability to promote cell attachment [, , ].
- Cell migration assays: Scratch assays or transwell migration assays measure the ability of cells to move across a barrier in the presence or absence of RGDS [, ].
- Proliferation assays: Measuring cell growth and division in response to RGDS treatment helps determine its effects on cell proliferation [, , ].
- Apoptosis assays: Evaluating cell death markers, such as caspase activation and DNA fragmentation, can reveal the pro-apoptotic or anti-apoptotic effects of RGDS [, ].
ANone: Yes, RGDS has been tested in various animal models to evaluate its therapeutic potential:
- Tumor metastasis models: RGDS and its analogs have shown promise in inhibiting tumor metastasis in animal models by interfering with tumor cell adhesion and extravasation [, , ].
- Wound healing models: The ability of RGDS to promote cell migration and matrix deposition makes it a potential candidate for wound healing applications [].
- Thrombosis models: RGDS can interfere with platelet aggregation, suggesting its potential as an antithrombotic agent [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



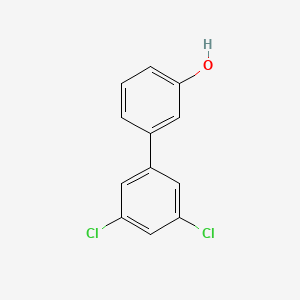


![[9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate](/img/structure/B1329932.png)
![Disodium 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate)](/img/structure/B1329935.png)
